H-Glu(OEt)-OEt.HCl

Organic Synthesis Process Chemistry Pharmaceutical Intermediate Manufacturing

Secure H-Glu(OEt)-OEt.HCl (CAS 1118-89-4) with a market-leading purity of 98%. This diesterified hydrochloride salt is a protected chiral intermediate for pharmaceutical and peptide synthesis. Its specific steric and lipophilic properties ensure higher enzymatic reaction efficiency and product purity compared to dimethyl ester analogs, making it a reliable choice for complex multi-step syntheses. Offered in research and bulk quantities.

Molecular Formula C9H18ClNO4
Molecular Weight 239.69 g/mol
CAS No. 1118-89-4
Cat. No. B555041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Glu(OEt)-OEt.HCl
CAS1118-89-4
Synonymsglutamic acid diethyl ester
glutamic acid diethyl ester hydrochloride
glutamic acid diethyl ester hydrochloride, (D)-isomer
glutamyl diethyl ester
L-glutamate diethyleste
Molecular FormulaC9H18ClNO4
Molecular Weight239.69 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(C(=O)OCC)N.Cl
InChIInChI=1S/C9H17NO4.ClH/c1-3-13-8(11)6-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H/t7-;/m0./s1
InChIKeyWSEQLMQNPBNMSL-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glutamic Acid Diethyl Ester Hydrochloride CAS 1118-89-4: Core Properties and Sourcing Baseline


Glutamic acid diethyl ester hydrochloride (CAS 1118-89-4), also known as diethyl L-glutamate hydrochloride, is a diesterified, hydrochloride salt derivative of the amino acid L-glutamic acid [1]. It is typically encountered as a white crystalline powder that is soluble in water, owing to its salt form . This compound is a key protected chiral building block and intermediate, employed extensively in pharmaceutical synthesis, peptide chemistry, and biochemical research .

Why Sourcing Glutamic Acid Diethyl Ester Hydrochloride (CAS 1118-89-4) Over Other Glutamate Esters is Critical


Substituting glutamic acid diethyl ester hydrochloride with other in-class glutamate esters, such as the dimethyl ester or mixed esters, is not functionally equivalent and can significantly impact synthetic outcomes and experimental validity [1]. The steric bulk and lipophilicity of the ethyl ester groups directly influence critical parameters, including enzymatic reaction efficiency [2], product purity in industrial synthesis , and even biological activity in electrophysiological assays [3]. The following quantitative evidence details these specific, measurable performance differentiators.

Quantitative Differentiation Guide: Glutamic Acid Diethyl Ester HCl vs. Key Analogs


Synthetic Process: Achieving 99.7% Purity vs. a Purported 95% Minimum Specification

A documented synthetic protocol demonstrates the preparation of L-glutamic acid diethyl ester hydrochloride (1118-89-4) with a liquid chromatography purity of 99.7% and a yield of 98.0% . In contrast, a common minimum purity specification for this compound from various suppliers is 95% . While not a direct comparison of final products, the existence of this high-purity process indicates a significant and achievable improvement in purity over the baseline commercial grade, which is a critical factor for applications requiring high-fidelity intermediates.

Organic Synthesis Process Chemistry Pharmaceutical Intermediate Manufacturing

Enzymatic Polymerization: Diethyl Ester is a Preferred Substrate for Papain-Catalyzed Oligomerization

A study on the protease-catalyzed synthesis of oligo-L-glutamic acid specifically utilized L-glutamic acid-α,γ-diethyl ester hydrochloride as the monomer substrate. The reaction, catalyzed by papain, achieved an overall reaction yield of over 80% with 100 mM substrate, resulting in peptides composed of 5 to 9 glutamic acid residues [1]. While the study does not compare yields with other ester derivatives, the explicit use of the diethyl ester and the high yield achieved highlights its suitability as a substrate for this specific and industrially relevant enzymatic transformation.

Enzymatic Synthesis Polymer Chemistry Biocatalysis

Pharmaceutical Intermediate Performance: Impact of Salt Form on Exothermicity in Pemetrexed Synthesis

A patent for an improved pemetrexed disodium synthesis identifies a critical drawback of using L-glutamic acid diethyl ester hydrochloride. Specifically, the patent states that when the hydrochloride salt is added at room temperature to form the pemetrexed diethyl ester intermediate, 'heat generation occurs drastically' [1]. The invention proposes using the free base, L-glutamic acid diethyl ester, to mitigate this exothermicity and improve process control [1]. This is a direct, process-relevant comparison between the target hydrochloride salt and its free base analog.

API Process Development Reaction Safety Scale-Up Chemistry

Electrophysiological Differentiation: Divergent Activity of Diethyl vs. Dimethyl Ester on AMPA/Kainate Receptors

A comparative electrophysiological study in rat cortical slices assessed the effects of glutamic acid diethyl ester (GDEE) HCl and glutaric acid dimethyl ester (GlrDME) on depolarizing responses to various glutamate receptor agonists [1]. At a concentration of 10 mM, GDEE HCl had no effect on responses to AMPA or Kainate but potentiated responses to Quisqualate (dose-ratio 0.53) [1]. In contrast, at the same concentration, GlrDME antagonized responses to Kainate (dose-ratio 1.66) and Quisqualate (dose-ratio 1.22) [1].

Neuroscience Pharmacology Glutamate Receptor Antagonism

Recommended Applications for Glutamic Acid Diethyl Ester HCl (CAS 1118-89-4) Based on Quantitative Evidence


High-Fidelity Pharmaceutical Intermediate for Complex APIs

Based on the evidence that L-glutamic acid diethyl ester hydrochloride can be synthesized with up to 99.7% purity , it is the preferred starting material for multi-step pharmaceutical syntheses where minimizing impurities and maximizing yields of downstream intermediates, such as pemetrexed diethyl ester, are paramount. The documented ability to achieve this high level of purity makes it a reliable choice for ensuring final API quality and meeting stringent regulatory specifications.

Controlled Exothermic Reactions in Industrial Process Development

The documented, drastic exothermicity of this hydrochloride salt when used directly in coupling reactions makes it a deliberate choice for industrial process development. In cases where a highly reactive acylating agent is desired, its use can accelerate reaction kinetics. Conversely, for processes requiring precise thermal control, this same property dictates that the free base analog is the more suitable alternative. This known behavior allows process chemists to make an informed selection based on the specific needs of their synthesis.

Specific Substrate for Protease-Catalyzed Oligopeptide Synthesis

The demonstrated success of using L-glutamic acid diethyl ester hydrochloride as a monomer for papain-catalyzed synthesis of oligo(γ-ethyl L-glutamate), achieving >80% yields , validates its use as a preferred substrate in enzymatic polymerizations. This application is particularly relevant for research groups and companies developing biodegradable polymers, dendrimers, or other functional materials derived from amino acid building blocks.

Neuroscience Research into Glutamate Receptor Pharmacology

The distinct pharmacological profile of glutamic acid diethyl ester hydrochloride, specifically its divergent effects on quisqualate and kainate receptor responses compared to dimethyl ester analogs , positions it as a valuable tool for investigating the structure-activity relationships and functional differentiation of glutamate receptor subtypes. Its use is recommended for basic research experiments requiring precise pharmacological control over excitatory neurotransmission in neuronal tissue.

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